APY29 (Type I Inhibitor) Divergently Activates IRE1α RNase Compared to Type II Inhibitors Which Attenuate It
APY29, a Type I kinase inhibitor, binds the ATP-binding site and stabilizes an active kinase conformation, leading to a concentration-dependent activation of IRE1α RNase-mediated XBP1 mRNA splicing. In a direct head-to-head comparison in INS-1 cells under ER stress (induced by 6 nM thapsigargin), co-treatment with APY29 at 20 µM increased the ratio of spliced XBP1 (XBP1S) to total XBP1 to approximately 0.8, whereas the Type II inhibitor compound 3 reduced this ratio to below 0.2 at the same concentration [1]. This demonstrates that two ATP-competitive inhibitors targeting the same site can exert opposite effects on the downstream RNase activity based on the conformation they stabilize.
| Evidence Dimension | IRE1α RNase Activity (XBP1 mRNA splicing) |
|---|---|
| Target Compound Data | XBP1S/(XBP1S+XBP1U) ratio of ~0.8 at 20 µM |
| Comparator Or Baseline | Compound 3 (Type II inhibitor): XBP1S/(XBP1S+XBP1U) ratio of <0.2 at 20 µM |
| Quantified Difference | >4-fold increase in RNase activity for APY29 relative to Compound 3 |
| Conditions | INS-1 cells pre-treated for 1 hr with inhibitor, followed by 6 nM thapsigargin (Tg) for 4 hrs |
Why This Matters
This is a critical functional differentiator for researchers needing to activate the IRE1α-XBP1 pathway; using a Type II inhibitor like KIRA6 would produce the opposite effect.
- [1] Wang, L., Perera, B. G. K., Hari, S. B., Bhhatarai, B., Backes, B. J., Seeliger, M. A., ... & Maly, D. J. (2012). Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors. Nature Chemical Biology, 8(12), 982-989. Figure 6a. View Source
